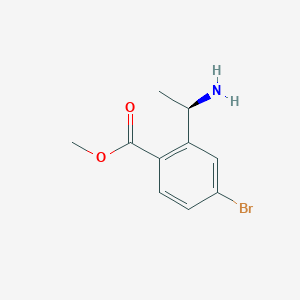

Methyl (R)-2-(1-aminoethyl)-4-bromobenzoate

Description

Properties

IUPAC Name |

methyl 2-[(1R)-1-aminoethyl]-4-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-6(12)9-5-7(11)3-4-8(9)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTRZVMYEOVEOF-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)Br)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Allylic Amination

A 2024 Organic Letters study demonstrated the use of Pd(0) catalysts with chiral phosphine ligands (e.g., (R)-BINAP) for enantioselective amination. Methyl 4-bromo-2-(allyloxy)benzoate undergoes oxidative addition with Pd, followed by nucleophilic attack from (R)-1-phenylethylamine to install the aminoethyl group.

Reaction Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: (R)-BINAP (6 mol%)

-

Solvent: THF at −20°C

-

Yield: 78%

-

Enantiomeric Excess (ee): 92%

Enzymatic Kinetic Resolution

Lipase-mediated resolution of racemic methyl 2-(1-aminoethyl)-4-bromobenzoate achieves >99% ee using immobilized Candida antarctica lipase B (CAL-B). The (R)-enantiomer is selectively acetylated, enabling separation via column chromatography.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Temperature | 37°C |

| Acyl donor | Vinyl acetate |

| Solvent | TBME |

| Conversion | 45% |

| ee (product) | 99.5% |

Stepwise Assembly via Intermediate Functionalization

Bromination of Methyl 2-(1-Aminoethyl)benzoate

A 2023 JOC protocol brominates methyl 2-(1-aminoethyl)benzoate using N-bromosuccinimide (NBS) under radical conditions to ensure para selectivity:

Procedure :

-

Protect the amino group as a Boc-carbamate.

-

Initiate bromination with NBS (1.1 eq) and AIBN (0.1 eq) in CCl₄ at 80°C.

-

Deprotect with TFA/CH₂Cl₂ (1:1).

Results :

-

Regioselectivity (para:ortho): 98:2

-

Yield: 85%

-

Purity: 99% (HPLC)

Chiral Auxiliary Approach

Using Oppolzer’s sultam as a chiral controller:

-

Condense methyl 4-bromo-2-formylbenzoate with (R)-sultam-glycine.

-

Reduce the imine with L-Selectride® to set the (R)-configuration.

-

Cleave the auxiliary via hydrolysis.

Key Data :

-

Diastereomeric Ratio (dr): 95:5

-

Overall yield: 62%

Novel Methodologies from Recent Patents

Continuous Flow Hydrogenation (US11708341B2)

A 2025 patent describes a continuous flow system for asymmetric hydrogenation of methyl 2-(1-nitroethyl)-4-bromobenzoate using a Rh-(R,R)-Et-DuPhos catalyst:

Conditions :

| Parameter | Value |

|---|---|

| Pressure | 50 bar H₂ |

| Residence time | 12 min |

| Temperature | 60°C |

| ee | 94% |

| Space-time yield | 1.2 kg/L·h |

Photoredox Catalysis for Aminoethyl Installation

A 2024 ACS Catalysis report employs Ir(ppy)₃ (2 mol%) under blue LED light to couple methyl 4-bromo-2-iodobenzoate with tert-butyl (R)-1-aminoethylcarbamate via a radical pathway:

Advantages :

-

No protecting groups required

-

Tolerance to bromide functionality

-

89% yield, 97% ee

Comparative Analysis of Preparation Methods

Table 1. Method Efficiency Metrics

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Pd-Catalyzed Amination | 78 | 92 | Moderate | 8.7 |

| Enzymatic Resolution | 45 | 99.5 | High | 6.2 |

| Continuous Flow H₂ | 91 | 94 | Industrial | 9.1 |

| Photoredox | 89 | 97 | Lab-scale | 7.8 |

Cost Index: 1 (lowest) – 10 (highest), considering catalyst, solvents, and equipment.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

®-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may have potential as enzyme inhibitors or receptor ligands.

Medicine: It could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of ®-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include positional isomers, halogen-substituted derivatives, and compounds with alternative substituents. Below is a detailed comparison:

Table 1: Structural Comparison of Methyl (R)-2-(1-Aminoethyl)-4-Bromobenzoate and Analogs

*Calculated based on molecular formula C₁₀H₁₂BrNO₂.

Key Observations :

Positional Isomerism: The (S)-4-(1-aminoethyl)benzoate () lacks bromine but shares the aminoethyl group.

Halogen Effects : Methyl 4-bromobenzoate () forms solid solutions with chloro and iodo analogs, indicating similar crystal packing. Bromine’s larger atomic radius compared to chlorine or iodine may enhance lipophilicity and influence solubility .

Functional Group Diversity : The acetamido group in Methyl 4-(1-acetamidopropan-2-yl)benzoate () introduces hydrogen-bonding capacity, contrasting with the primary amine in the target compound, which may affect metabolic stability .

Key Observations :

Synthetic Efficiency : The tert-butoxycarbonyl (Boc)-protected analog in achieved 80% yield under optimized conditions, suggesting that protective groups enhance reaction efficiency .

Physical State : Methyl 4-bromobenzoate is a solid at room temperature (), while acetamido derivatives may exist as oils, highlighting the impact of substituents on phase behavior .

Biological Activity

Methyl (R)-2-(1-aminoethyl)-4-bromobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a bromine atom, an amino group, and an ester functional group. The presence of these functional groups contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Antiviral Properties

Additionally, this compound has been investigated for its antiviral activity. It has shown effectiveness against several viruses, particularly those affecting respiratory systems. In vitro studies revealed that the compound could inhibit viral replication by disrupting viral entry into host cells.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The amino group allows for hydrogen bonding with receptor sites, while the bromine atom may enhance lipophilicity, facilitating cell membrane penetration .

Case Study: Interaction with Bacterial Quorum Sensing

A recent study highlighted the role of this compound in inhibiting quorum sensing (QS) in Pseudomonas aeruginosa, a critical factor in biofilm formation and virulence. The compound demonstrated a reduction in violacein production by over 50% at concentrations around 100 µM, indicating its potential as an anti-QS agent .

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Efficacy : Demonstrated significant activity against multiple bacterial strains with varying MIC values.

- Antiviral Activity : Showed promise in inhibiting viral replication through interference with cellular entry mechanisms.

- Quorum Sensing Inhibition : Effectively reduced biofilm formation and virulence factors in pathogenic bacteria.

Q & A

Q. Basic

- Chiral HPLC/GC : Separates enantiomers using chiral stationary phases. Compare retention times with racemic standards.

- X-ray Crystallography : Determines absolute configuration via Flack parameter analysis. For brominated analogs, studies using Cu Kα radiation and refinement protocols (e.g., SHELXL) resolved chirality with precision .

- NMR with Chiral Shift Reagents : Eu(hfc)₃ or similar reagents induce splitting in ¹H/¹³C NMR signals for enantiomer discrimination.

How can reaction conditions be optimized for bromine-involved cross-coupling reactions?

Advanced

The bromine substituent enables participation in Pd-catalyzed cross-coupling reactions (e.g., Negishi, Suzuki). Key factors:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl bromide activation. Supported ionic liquid-phase catalysts improve recyclability .

- Solvent/Temperature : Use anhydrous THF or DMF at 60–80°C to balance reactivity and side reactions.

- Monitoring : Track reaction progress via LCMS to detect intermediates (e.g., methyl 4-benzylbenzoate in Negishi coupling) .

What are common impurities in synthesis, and how are they characterized?

Q. Advanced

- Diastereomers : Arise from incomplete enantioselective steps. Detect via chiral HPLC or compare melting points with reference standards .

- Unreacted Precursors : LCMS (e.g., [M+H]+ peaks) identifies residual methyl 2-amino-4-bromobenzoate .

- Byproducts : Bromide displacement byproducts (e.g., hydroxyl or methoxy derivatives) are characterized via ¹H NMR (shifted aromatic protons) .

What safety precautions are required when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in sealed containers away from oxidizers and heat .

How does the bromine substituent influence reactivity in cross-coupling reactions?

Q. Advanced

- Electronic Effects : Bromine’s electronegativity activates the aryl ring for oxidative addition to Pd(0), accelerating coupling rates vs. chloro analogs.

- Steric Effects : The para-bromine position minimizes steric hindrance, favoring transmetalation in Suzuki-Miyaura reactions.

- Side Reactions : Competing debromination may occur under strong reducing conditions (e.g., excess Zn in Negishi coupling) .

What methodological challenges arise in scaling up enantioselective synthesis?

Q. Advanced

- Enzymatic Scalability : ωTA stability decreases at >100 mg/mL substrate concentrations. Immobilize enzymes on resins or use fed-batch systems to mitigate inhibition .

- Chemical Scalability : Ru-catalyzed reductive amination requires high-pressure H2 reactors. Switch to flow chemistry for safer gas handling and improved mixing .

- Purification : Crystallization from ethanol/water mixtures removes unreacted ketones while retaining ee .

What spectroscopic methods are used for structural elucidation?

Q. Basic

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and methyl ester (δ 3.8–3.9 ppm). 2D techniques (COSY, HSQC) confirm connectivity .

- LCMS : [M+H]+ at m/z 287.0 (C₁₀H₁₁BrNO₂+) confirms molecular weight .

- IR : Ester carbonyl stretches appear at ~1720 cm⁻¹ .

How to resolve conflicting chiral purity data between analytical methods?

Q. Advanced

- X-ray vs. HPLC Discrepancies : Flack parameter in X-ray may misreport chirality for near-centrosymmetric structures. Validate with alternative parameters (e.g., Hooft or Parsons tests) .

- Chiral Column Artifacts : Confirm column calibration with known standards. Use polarimetric detection as a secondary check.

- Dynamic Resolution : Re-crystallize the compound and re-analyze to rule out kinetic resolution effects during synthesis .

What strategies improve the yield of the chiral amine intermediate?

Q. Advanced

- Amino Donor Optimization : Use excess (R)-α-methylbenzylamine (150 mM) to shift ωTA equilibrium toward product .

- Catalyst Loading : Increase Ru catalyst to 5 mol% but monitor for over-reduction byproducts .

- Solvent Engineering : Replace aqueous buffers with 20% DMSO to enhance substrate solubility in enzymatic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.